N-Methyl-N-(4-(4-methylpiperidin-1-yl)benzyl)acrylamide
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Overview
Description
N-METHYL-N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-METHYL-N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-METHYL-N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-piperidone: A related compound with a similar piperidine structure.
4-Methylpiperidine: Another piperidine derivative with different substituents.
Uniqueness
N-METHYL-N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE is unique due to its specific substitution pattern and the presence of the amide group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C17H24N2O |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C17H24N2O/c1-4-17(20)18(3)13-15-5-7-16(8-6-15)19-11-9-14(2)10-12-19/h4-8,14H,1,9-13H2,2-3H3 |
InChI Key |
IDOOAVJGIPSIEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)CN(C)C(=O)C=C |
Origin of Product |
United States |
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